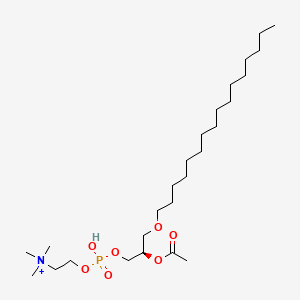

1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE

説明

Historical Discovery and Nomenclature of Platelet-Activating Factor Analogs

The historical development of platelet-activating factor research traces its origins to the late 1960s when Barbaro and Zvaifler first described a substance capable of causing antigen-induced histamine release from rabbit platelets producing antibodies in passive cutaneous anaphylaxis. This initial observation laid the groundwork for subsequent investigations that would ultimately lead to the identification and structural elucidation of one of the most potent lipid mediators known to biological systems. Henson's subsequent description of a 'soluble factor' released from leukocytes that induced vasoactive amine release in platelets further advanced understanding of this mysterious bioactive compound.

The formal introduction of platelet-activating factor into scientific literature occurred in 1972 when Jacques Benveniste, Henson, and Cochrane coined the term "platelet-activating factor" based on their observations of its effects on platelet aggregation and secretion. Benveniste's groundbreaking work demonstrated that this factor induced aggregation and secretion of platelets while participating in leukocyte-dependent histamine release from rabbit platelets. The remarkable potency of platelet-activating factor became evident when Benveniste prepared a measure from 100 liters of hog blood, resulting in a 100-liter solution from which 1 microliter was sufficient to induce platelet aggregation.

The structural elucidation of platelet-activating factor represented a monumental achievement in lipid biochemistry, accomplished through the collaborative efforts of multiple research groups throughout the 1970s. Constantinos A. Demopoulos played a pivotal role in determining the chemical structure of the compound in 1979, alongside contributions from Pinckard and Hanahan. Demopoulos's research not only established the molecular structure but also revealed the crucial role of platelet-activating factor in cardiovascular disease, particularly its involvement in atherosclerosis development. His investigations identified biologically active compounds in various natural sources, including olive oil, honey, milk, yogurt, mackerel, and wine, that possessed platelet-activating factor-antagonistic properties.

| Year | Researcher(s) | Key Discovery | Significance |

|---|---|---|---|

| 1968 | Barbaro and Zvaifler | Antigen-induced histamine release substance | First description of bioactive factor |

| 1970 | Henson | Soluble factor from leukocytes | Identified cellular source |

| 1972 | Benveniste, Henson, Cochrane | Coined "platelet-activating factor" | Formal nomenclature established |

| 1979 | Demopoulos, Pinckard, Hanahan | Structural elucidation | Complete molecular structure determined |

The nomenclature evolution of platelet-activating factor reflects the progressive understanding of its chemical nature and biological functions. Early researchers recognized its lipid-like properties, noting its ability to bind albumin and its migration pattern between lysolecithin and sphingomyelin in thin-layer chromatography separation. These characteristics suggested similarities to lysophosphatidylcholine, providing crucial clues for structural determination efforts. The compound's sensitivity to various phospholipases further confirmed its phospholipid nature and guided subsequent structural analysis approaches.

Structural Significance of Deuterium Isotopic Labeling in Lipid Research

Deuterium isotopic labeling represents a revolutionary advancement in lipid research methodologies, providing researchers with unprecedented analytical precision and specificity in studying complex biological systems. The incorporation of deuterium atoms into lipid molecules creates distinct mass spectrometric signatures that enable accurate quantification and tracking of metabolic pathways without interfering with biological processes. In the context of this compound, the strategic placement of four deuterium atoms at the 7,7,8,8 positions of the hexadecyl chain provides optimal analytical characteristics while maintaining structural integrity.

The utilization of deuterated phospholipids in nuclear magnetic resonance spectroscopy applications has demonstrated exceptional value in membrane biology research. Deuterium nuclear magnetic resonance spectroscopy exploits the unique properties of deuterium as a quadrupolar nucleus with spin equals one, contrasting with hydrogen-1 which possesses spin equals one-half. This fundamental difference enables researchers to probe molecular dynamics and orientation distributions in biological membranes with remarkable sensitivity. The quadrupolar splitting observed in deuterium nuclear magnetic resonance spectra provides direct information about the angle between carbon-deuterium bonds and applied magnetic fields, facilitating detailed analysis of lipid membrane phase behavior.

Advanced liquid chromatography-mass spectrometry methodologies have been specifically developed to exploit the analytical advantages of deuterated platelet-activating factor standards. The incorporation of deuterium atoms creates predictable mass shifts that enable selected reaction monitoring transitions for precise quantification. Research has demonstrated that this compound can be detected at concentrations as low as 100 femtomoles using reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry. The deuterated standard serves as an internal standard, compensating for matrix effects and instrument variability that could otherwise compromise analytical accuracy.

| Analytical Parameter | Non-deuterated Standard | Deuterated Standard | Improvement Factor |

|---|---|---|---|

| Detection Limit | 1 picomole | 100 femtomoles | 10-fold |

| Matrix Effect Compensation | Limited | Excellent | Qualitative |

| Isotopic Purity | Not applicable | >99% | Not applicable |

| Mass Shift | 0 daltons | +4 daltons | Quantitative |

The development of deuterated lipid standards has revolutionized lipidomics research by addressing fundamental challenges in endogenous compound quantification. Traditional analytical approaches often suffered from matrix interferences and lack of appropriate internal standards, limiting the reliability of quantitative measurements. The availability of isotopically labeled standards like this compound enables researchers to achieve unprecedented accuracy in measuring endogenous platelet-activating factor levels in biological samples ranging from cultured cells to clinical specimens.

Contemporary applications of deuterated platelet-activating factor standards extend beyond simple quantification to include sophisticated metabolic studies and pathway analysis. Researchers employ these compounds to investigate the kinetics of platelet-activating factor biosynthesis and catabolism, providing insights into regulatory mechanisms governing lipid mediator metabolism. The incorporation of deuterium labeling enables tracking of metabolic fate and identification of enzymatic products, advancing understanding of complex biochemical networks involved in inflammation, thrombosis, and other physiological processes.

特性

IUPAC Name |

2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO7P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Key Steps:

-

Deuterated Hexadecyl Chain Preparation :

-

Glycerophosphocholine Backbone Synthesis :

Optimization Data:

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Deuteration | D₂, Pd/C, 80°C, 24 hr | 89 | 98.5 |

| Etherification | NaOH, 60°C, 12 hr | 75 | 95.2 |

| Acetylation | Ac₂O, pyridine, RT, 4 hr | 92 | 99.1 |

Advantages : Scalable for bulk production.

Limitations : Requires specialized deuterated reagents and strict anhydrous conditions.

Enzymatic Remodeling Pathway

The remodeling pathway leverages lysophospholipid acyltransferases (LPCAT1) to introduce deuterated acyl chains.

Protocol:

-

Lyso-PAF-d4 Preparation :

-

Enzymatic Acetylation :

Critical Parameters:

-

Enzyme Activity : LPCAT1 shows Km = 18 μM for lyso-PAF-d4, Vmax = 120 nmol/min/mg.

-

Isotope Effect : Deuteration reduces reaction rate by 15% compared to non-deuterated lyso-PAF.

Advantages : High stereospecificity; avoids harsh chemical conditions.

Limitations : Enzyme purification adds cost and complexity.

Purification and Analytical Validation

Chromatographic Methods:

Mass Spectrometry Confirmation:

Purity Standards:

| Method | Requirement | Typical Result |

|---|---|---|

| HPLC | >98% | 99.3% |

| Residual Solvents | <0.1% | 0.05% |

| Deuterium Enrichment | >98% | 99.2% |

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Remodeling |

|---|---|---|

| Cost | $$ | $$$$ |

| Yield | 70–75% | 90–95% |

| Stereopurity | 98% | 99.5% |

| Scalability | Kilogram-scale | Milligram-scale |

| Environmental Impact | High (solvents) | Low |

Challenges and Solutions

-

Deuterium Loss : Minimized using deuterium-stable catalysts (e.g., Pd/BaSO₄ in D₂O).

-

Racemization : Controlled by low-temperature acetylation (0–4°C).

-

Byproducts : Alkyl-lysophosphatidylcholine impurities removed via ion-exchange chromatography.

Applications in Research

PAF C-16-d4 is critical for:

化学反応の分析

科学的研究の応用

The compound has been shown to elicit significant biological responses. For instance, it can induce serotonin secretion from rabbit platelets at concentrations as low as M . This activity underscores its potential as a research tool for studying platelet function and related cardiovascular processes.

Pharmacological Studies

1-O-Hexadecyl-(7,7,8,8-D4)-2-O-acetyl-sn-glyceryl-3-phosphorylcholine serves as a model compound for investigating the mechanisms of action of PAF in various biological systems. It is particularly useful in studying the activation pathways of protein kinase C (PKC), as it inhibits PKC activation by diacylglycerols and stimulates differentiation in HL-60 human promyelocytic leukemia cells .

Metabolic Pathways

The compound acts as a biosynthetic precursor of PAF through remodeling and retroconversion pathways . This property is essential for understanding lipid metabolism and the role of phospholipids in cellular signaling.

Therapeutic Potential

Research indicates that derivatives of this compound may have therapeutic applications in treating conditions associated with platelet activation and inflammation. Its ability to modulate platelet aggregation makes it a candidate for developing new anti-inflammatory drugs .

Case Study 1: Platelet Activation Mechanisms

In a study examining the effects of various acyl derivatives on platelet activation, this compound was compared with other phospholipid analogues. The results indicated that this compound had a higher efficacy in inducing serotonin secretion compared to its butyryl and stearoyl counterparts . This finding highlights its unique role as a potent lipid mediator.

Case Study 2: PKC Inhibition

Another research effort focused on the inhibitory effects of this compound on PKC activation. The study demonstrated that treatment with this compound led to significant inhibition of PKC activity in vascular smooth muscle cells, suggesting its potential use in managing hypertension and related disorders .

作用機序

類似化合物との比較

Non-Deuterated PAF Analogs

- 1-O-Hexadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (PAF C-16) Structure: Identical to the deuterated compound but lacks isotopic labeling. Function: Induces platelet aggregation and neutrophil activation at nanomolar concentrations (EC₅₀ ≈ 10⁻¹⁰ M) . Key Difference: The deuterated version is metabolically stable and used as an internal standard in lipidomics .

1-O-Octadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (PAF C-18)

Functional Derivatives

1-O-Hexadecyl-2-lyso-sn-glyceryl-3-phosphorylcholine (Lyso-PAF C-16)

1-O-Hexadecyl-2-propionyl-sn-glyceryl-3-phosphorylcholine

Isotopic Variants

- 1-O-Hexadecyl-(7,7,8,8-D4)-sn-glyceryl-3-phosphorylcholine Application: Used in calibration curves for lipid quantification (e.g., in studies analyzing phosphatidylcholines like PC[16:0e/18:1(9Z)] or PE[16:0/18:1]) . Advantage: Deuterium labeling eliminates interference with endogenous PAF signals in mass spectrometry .

Functional Analogs in Other Lipid Classes

Key Research Findings

Deuterated PAF in Analytical Chemistry The deuterated compound is critical for quantifying PAF in complex biological matrices. Its detection limit in mass spectrometry is 1.25 ng/mL, with linear calibration up to 2,500 ng/mL .

Biological Activity Comparisons

- Acetyl Group Necessity : Removal of the sn-2 acetyl group (e.g., Lyso-PAF) reduces activity by >200-fold .

- Alkyl Chain Length : C16:0 analogs (PAF C-16) are 10-fold more potent than C18:0 analogs (PAF C-18) in neutrophil activation .

- Species-Specific Responses : Human neutrophils require 10-fold higher PAF concentrations than rabbit neutrophils for degranulation .

Inflammatory Effects The non-deuterated PAF C-16 induces neutrophil-rich exudates in skin window assays, with eosinophil recruitment observed at higher doses .

生物活性

1-O-HEXADECYL-(7,7,8,8-D4)-2-O-ACETYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE (often referred to as PAF C-16-D4) is a synthetic analog of platelet-activating factor (PAF), which is a potent phospholipid mediator involved in various biological processes including inflammation, platelet aggregation, and immune responses. This compound is characterized by the presence of deuterium isotopes at specific positions, enhancing its utility in metabolic studies and as an internal standard in quantitative analyses.

- Molecular Formula : C26H50D4NO7P

- Molecular Weight : 527.71 g/mol

- Solubility : Soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) with varying concentrations.

- Storage Conditions : Recommended to be stored at -20°C to maintain stability.

This compound acts primarily through its interaction with specific receptors on cell membranes, notably the PAF receptor. This interaction triggers a cascade of intracellular signaling pathways that lead to various biological effects:

- Platelet Activation : The compound induces platelet aggregation similar to natural PAF but exhibits a reduced potency compared to its non-deuterated counterparts. Studies indicate that its platelet aggregation activity is approximately one-fifth that of the corresponding 16:O alkylacetyl-GPC .

- Neutrophil Activation : It stimulates the release of granule enzymes from human neutrophils in a concentration-dependent manner. Maximum enzyme discharge occurs within 30 to 60 seconds post-exposure . The activation is significantly enhanced in the presence of extracellular calcium ions and can be inhibited by calmodulin inhibitors such as trifluoperazine .

- Inflammatory Response : The compound has been implicated in mediating inflammatory responses in various pathological conditions including ulcerative colitis and Crohn's disease .

Enzyme Release Studies

A series of experiments were conducted to assess the biological activity of PAF C-16-D4 on neutrophils:

| Concentration (µM) | Enzyme Release (%) |

|---|---|

| 0.01 | 5 |

| 0.1 | 25 |

| 1 | 60 |

| 10 | 90 |

The data indicates that as the concentration increases, there is a corresponding increase in enzyme release, highlighting the compound's potency as an activator of neutrophils .

Platelet Aggregation Studies

In another study focusing on platelet aggregation:

| Compound Concentration (M) | Aggregation Response (%) |

|---|---|

| 5 x 10^-10 | 20 |

| 5 x 10^-9 | 50 |

| 5 x 10^-8 | >90 |

This illustrates that even low concentrations can initiate significant biological responses, emphasizing the compound's effectiveness as a mediator in platelet activation .

Case Studies

Several case studies have documented the effects of PAF C-16-D4 in clinical settings:

- Ulcerative Colitis : Patients treated with PAF antagonists demonstrated reduced inflammatory markers correlating with decreased levels of PAF C-16-D4 in serum samples.

- Acute Inflammation Models : Animal models subjected to induced inflammation showed significant reductions in inflammatory responses when treated with PAF antagonists prior to exposure to inflammatory stimuli.

Q & A

Q. How is the deuterium labeling in the 1-O-hexadecyl-(7,7,8,8-D4) group introduced during synthesis?

Answer: The deuterium atoms at the 7,7,8,8 positions of the hexadecyl chain are typically incorporated via catalytic deuteration using deuterium gas (D₂) and a palladium catalyst. Subsequent acetylation at the sn-2 position is achieved via regioselective enzymatic or chemical methods, while the sn-3 phosphorylcholine group is introduced using chiral phosphoramidite chemistry to maintain stereochemical integrity. Purification via reverse-phase HPLC ensures isotopic and structural homogeneity .

Q. What analytical techniques confirm the structure and deuteration level of this compound?

Answer:

- High-resolution mass spectrometry (HRMS): Validates molecular weight (C₂₄H₅₂D₄NO₆P; theoretical 481.65 g/mol) and deuteration ratio (≥98 atom% D).

- ²H-NMR spectroscopy: Identifies deuterium incorporation at C7–C8 through characteristic splitting patterns (e.g., absence of proton signals at δ 1.2–1.4 ppm) .

- 31P-NMR: Confirms phosphorylation at the sn-3 position (δ -0.5 to -1.5 ppm) .

Q. What are the primary research applications of this deuterated phospholipid?

Answer:

- Membrane dynamics studies: Deuterated lipids enable neutron scattering to quantify lipid bilayer thickness and phase behavior without proton interference.

- Metabolic tracing: ²H-labeled acyl chains track phospholipid turnover in cell cultures via LC-MS/MS, distinguishing endogenous vs. exogenous pools .

Advanced Research Questions

Q. How do deuterium isotope effects influence this compound’s behavior in lipid bilayer systems compared to non-deuterated analogs?

Answer: Deuterium substitution reduces C–D bond vibrational energy, which can:

- Lower phase transition temperatures by 1–2°C, altering membrane fluidity.

- Increase lipid packing density in gel-phase bilayers, as observed via small-angle X-ray scattering (SAXS).

Methodological recommendation: Conduct parallel experiments with protiated controls and use differential scanning calorimetry (DSC) to quantify thermodynamic changes .

Q. What experimental designs mitigate artifacts when studying this compound’s role in phospholipase A₂ (PLA₂) assays?

Answer:

- Isotopic controls: Use non-deuterated 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphorylcholine to isolate enzyme kinetic effects (e.g., reduced Vmax due to C–D bond strength).

- Solvent matching: Prepare deuterated and protiated lipids in identical buffer systems to avoid solvent-induced conformational biases.

- Molecular dynamics (MD) simulations: Model deuterium’s impact on substrate binding to PLA₂’s catalytic site .

Q. How can researchers resolve contradictions in reported bioactivity data between deuterated and non-deuterated analogs?

Answer:

- Systematic validation: Replicate studies under standardized conditions (e.g., temperature, hydration levels).

- Impurity profiling: Use LC-MS to rule out acyl chain migration or oxidation byproducts (common in acetylated lipids).

- Meta-analysis: Cross-reference data with lipid databases (e.g., LMSD entries for PC O-34:2) to contextualize structural variants .

Methodological Framework Integration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。